molecular formula C10H13ClN2 B2948024 2-(3-Chlorophenyl)piperazine CAS No. 52385-79-2

2-(3-Chlorophenyl)piperazine

Cat. No. B2948024
CAS RN: 52385-79-2
M. Wt: 196.68
InChI Key: XRVXSYWJPAAOBC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)piperazine is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of piperazine . This compound is a major metabolite of the antidepressant medications trazodone and nefazodone .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)piperazine is characterized by a piperazine ring substituted with a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Chlorophenyl)piperazine include a molecular weight of 196.68 . More specific properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Safety and Hazards

2-(3-Chlorophenyl)piperazine may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Contact with eyes and skin should be avoided, and it should only be used in a well-ventilated area .

properties

IUPAC Name

2-(3-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVXSYWJPAAOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966797
Record name 2-(3-Chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)piperazine

CAS RN

52385-79-2
Record name 2-(3-Chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)piperazine
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